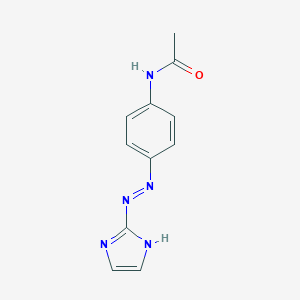
4'-(Imidazol-2-ylazo)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-(Imidazol-2-ylazo)acetanilide is a chemical compound known for its unique structure and properties It features an imidazole ring linked to a phenyl group through an azo bond, with an acetamide group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4'-(Imidazol-2-ylazo)acetanilide typically involves the formation of the azo bond between the imidazole and phenyl groups. One common method is the diazotization of aniline derivatives followed by coupling with imidazole. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4'-(Imidazol-2-ylazo)acetanilide can undergo various chemical reactions, including:
Oxidation: The azo bond can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of the azo bond can yield amines or other derivatives.
Substitution: The phenyl and imidazole rings can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
4'-(Imidazol-2-ylazo)acetanilide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.
Industry: Used in the production of dyes, pigments, and other materials due to its stable azo bond.
Mécanisme D'action
The mechanism of action of 4'-(Imidazol-2-ylazo)acetanilide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The azo bond may also play a role in electron transfer processes, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Similar in structure but with different functional groups attached to the imidazole ring.
Azo dyes: Compounds with similar azo bonds but different aromatic groups.
Imidazole-based drugs: Pharmaceuticals that share the imidazole core structure but have varying substituents.
Uniqueness
4'-(Imidazol-2-ylazo)acetanilide is unique due to its specific combination of an imidazole ring, azo bond, and acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1767-12-0 |
|---|---|
Formule moléculaire |
C11H11N5O |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
N-[4-(1H-imidazol-2-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,17) |
Clé InChI |
CHBZRRGOUMDIQX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
Key on ui other cas no. |
1767-12-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


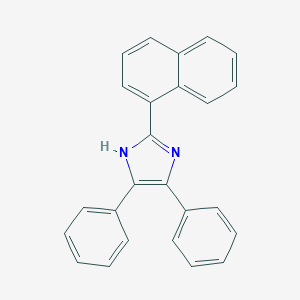
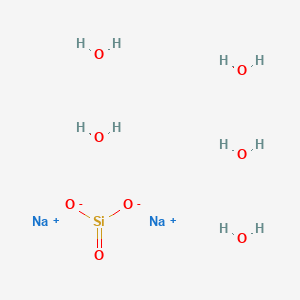
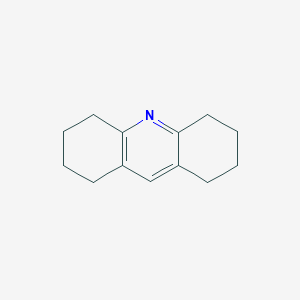
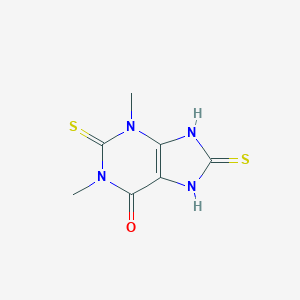
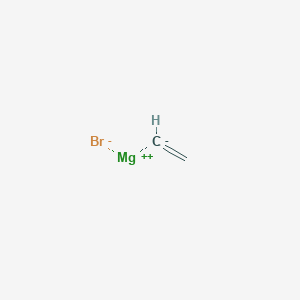
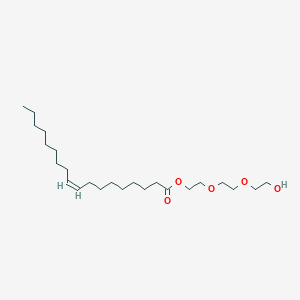

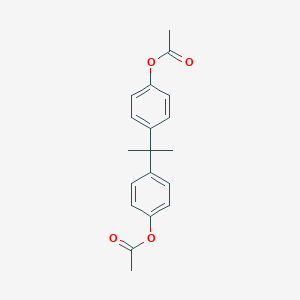
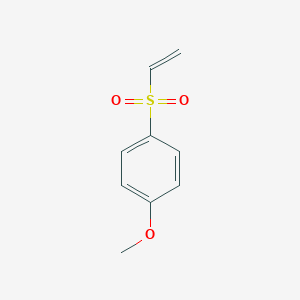
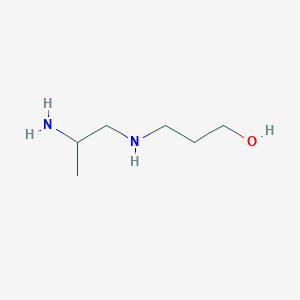
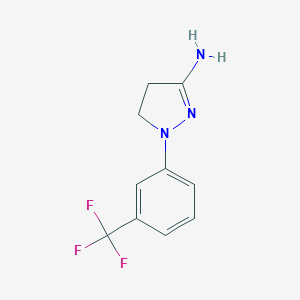
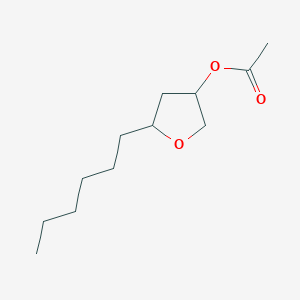
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)
